Product packaging for 5-(Furan-2-yl)isoxazol-3-amine(Cat. No.:)

5-(Furan-2-yl)isoxazol-3-amine

Cat. No.: B8732113
M. Wt: 150.13 g/mol
InChI Key: CBHCIROMQKATKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Furan-2-yl)isoxazol-3-amine (CAS 91678-89-6) is an aromatic heterocyclic compound with the molecular formula C7H6N2O2 and a molecular weight of 150.13 g/mol . The compound features a furan ring linked to an isoxazole amine, a scaffold recognized in medicinal chemistry for its diverse biological potential . Isoxazole derivatives are a significant class of heterocycles with a established history of biological activities, serving as a core structure in several therapeutic agents . Research into analogous structures has demonstrated that compounds containing the isoxazole ring can exhibit a broad spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities . Specifically, derivatives combining isoxazole with furan rings have been synthesized and investigated for their anti-inflammatory and anti-ulcer activities, showing promise as dual-targeting agents . This compound serves as a valuable synthetic intermediate and building block for the development of novel bioactive molecules in drug discovery and chemical biology research. The product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6N2O2 B8732113 5-(Furan-2-yl)isoxazol-3-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H6N2O2

Molecular Weight

150.13 g/mol

IUPAC Name

5-(furan-2-yl)-1,2-oxazol-3-amine

InChI

InChI=1S/C7H6N2O2/c8-7-4-6(11-9-7)5-2-1-3-10-5/h1-4H,(H2,8,9)

InChI Key

CBHCIROMQKATKY-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=CC(=NO2)N

Origin of Product

United States

Chemical Modification and Derivatization Strategies for 5 Furan 2 Yl Isoxazol 3 Amine

Functionalization of the Aminoisoxazole Moiety

The amino group on the isoxazole (B147169) ring is a primary site for derivatization, allowing for the introduction of a wide range of functional groups through various reactions.

Amide Derivatives (e.g., Carboxylic Acid Amides)

The synthesis of amide derivatives from 5-(furan-2-yl)isoxazol-3-amine can be readily achieved through the reaction of the amino group with carboxylic acid derivatives, such as acyl chlorides or carboxylic acids activated with coupling agents. This approach is a common strategy to explore the structure-activity relationships of isoxazole-containing compounds. nih.gov

A general synthetic route involves the coupling of this compound with a suitable carboxylic acid in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with an activating agent such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt). Alternatively, the reaction with a more reactive acyl chloride in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) can yield the desired amide.

Table 1: Proposed Synthesis of Amide Derivatives of this compound

EntryCarboxylic Acid/Acyl ChlorideProduct
1Acetic anhydride (B1165640)N-(5-(furan-2-yl)isoxazol-3-yl)acetamide
2Benzoyl chlorideN-(5-(furan-2-yl)isoxazol-3-yl)benzamide
3Nicotinoyl chlorideN-(5-(furan-2-yl)isoxazol-3-yl)nicotinamide

This table presents proposed products based on standard amide bond formation reactions.

N-Alkylation and Acylation Strategies

Further diversification of the amino group can be achieved through N-alkylation and N-acylation reactions. N-alkylation introduces alkyl groups onto the nitrogen atom, which can significantly alter the compound's steric and electronic properties. This can be accomplished by reacting this compound with alkyl halides in the presence of a base. The degree of alkylation (mono- vs. di-alkylation) can often be controlled by the stoichiometry of the reagents and the reaction conditions.

N-acylation, similar to the formation of amide derivatives, involves the reaction with acylating agents. Diacylation of the amino group can occur under more forcing conditions or with highly reactive acylating agents.

Structural Diversification of the Furan (B31954) Ring System

The furan ring in this compound is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. nih.govmychemblog.com This reactivity provides a valuable handle for introducing a variety of substituents onto the furan moiety, thereby enabling extensive structural diversification.

Common electrophilic substitution reactions that can be applied to the furan ring include:

Nitration: Introduction of a nitro group, typically using a mild nitrating agent like acetyl nitrate. ijpcbs.com

Halogenation: Incorporation of halogen atoms (Cl, Br, I) using appropriate halogenating agents under controlled conditions to avoid polysubstitution.

Friedel-Crafts Acylation: Introduction of an acyl group using an acyl chloride or anhydride with a Lewis acid catalyst.

Vilsmeier-Haack Reaction: Formylation of the furan ring using a Vilsmeier reagent, typically generated from phosphorus oxychloride and a disubstituted formamide (B127407) like N,N-dimethylformamide (DMF). mychemblog.comjk-sci.com This reaction is a mild method for introducing a formyl group onto electron-rich heterocycles. cambridge.org

Mannich Reaction: Aminomethylation of the furan ring using formaldehyde (B43269) and a secondary amine, such as piperidine (B6355638) or morpholine. oarjbp.comnih.gov

These reactions are expected to occur preferentially at the 5-position of the furan ring due to the directing effect of the oxygen atom and the isoxazole substituent.

Table 2: Potential Products from Electrophilic Substitution on the Furan Ring

ReactionReagentsPotential Product
Vilsmeier-HaackPOCl₃, DMF5-(5-formylfuran-2-yl)isoxazol-3-amine
MannichCH₂O, Piperidine5-(5-((piperidin-1-yl)methyl)furan-2-yl)isoxazol-3-amine

This table illustrates potential products based on known reactivity of the furan ring.

Design and Synthesis of Hybrid Molecular Architectures

The combination of the this compound core with other heterocyclic scaffolds can lead to the development of hybrid molecules with unique three-dimensional structures and potentially enhanced biological activities. researchgate.net

Integration with Piperidine and Imidazolidine (B613845) Moieties

The synthesis of hybrid molecules incorporating piperidine can be achieved through various synthetic strategies. One common method is the Mannich reaction, where the furan ring of this compound can be aminomethylated with formaldehyde and piperidine. researchgate.net

For the integration of an imidazolidine moiety, a multi-step synthesis would likely be required. A plausible approach involves the functionalization of the amino group of this compound to introduce a handle for cyclization. For example, the amino group could be reacted with an α-halo ester, followed by reaction with a primary amine to form a diamine intermediate, which could then be cyclized with a carbonyl source (e.g., phosgene (B1210022) or a phosgene equivalent) to form the imidazolidinone ring.

Incorporation of Brominated Pyrrole (B145914) Scaffolds

The development of hybrid molecules featuring a brominated pyrrole scaffold linked to the this compound core represents a novel synthetic challenge. A highly effective and versatile method for the formation of carbon-nitrogen bonds is the Buchwald-Hartwig amination. wikipedia.org This palladium-catalyzed cross-coupling reaction is well-suited for coupling aryl or heteroaryl halides with amines. nih.gov

A proposed synthetic route would involve the reaction of this compound with a brominated pyrrole derivative in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand (e.g., a biarylphosphine ligand), and a base. The specific choice of catalyst, ligand, base, and solvent would need to be optimized to achieve a successful coupling.

Table 3: Proposed Synthesis of a Brominated Pyrrole Hybrid Molecule

Reactant 1Reactant 2Reaction TypeProposed Product
This compound2-BromopyrroleBuchwald-Hartwig AminationN-(pyrrol-2-yl)-5-(furan-2-yl)isoxazol-3-amine

This table outlines a proposed synthetic strategy for a novel hybrid molecule.

Conjugation with Indole (B1671886) and Benzopyran Systems

The strategic fusion of the this compound core with other privileged heterocyclic systems, such as indole and benzopyran, represents a key approach to developing novel molecular architectures. This strategy, often termed molecular hybridization, aims to combine the structural features of different pharmacophores to create new compounds.

Research into this area has led to the synthesis of various hybrid molecules. For instance, a series of indole-3-isoxazole-5-carboxamide derivatives has been designed and synthesized. metu.edu.trnih.gov The synthetic pathway typically involves the initial preparation of a suitable isoxazole carboxylic acid, which is then coupled with an amine-containing indole derivative, such as tryptamine, to form a stable amide linkage. mq.edu.au This approach effectively joins the two heterocyclic systems.

Table 1: Linker Strategies for Benzopyran-4-one-Isoxazole Conjugation

Linker TypeDescriptionConnecting Point on Benzopyran
EsterFormed from a 3-(hydroxymethyl) substituted-4-oxo-4H-1-benzopyran.Position 3
AcetalA diether linkage formed with a hydroxyl group on the isoxazole.Position 3
AmideCreated by coupling a benzopyran carboxylic acid with an amino-isoxazole.Position 3
Reverse EsterFormed from (3,5-dimethyl-isoxazol-4-yl)-methanol and a benzopyran acid.Position 3
Acrylic EsterAn unsaturated ester linkage providing conformational rigidity.Position 3

Data sourced from related research on benzopyran-isoxazole hybrids. nih.gov

Utilization of Multicomponent Reactions for Scaffold Decoration

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single, one-pot operation. This high degree of atom economy and operational simplicity makes MCRs an attractive strategy for the rapid diversification and decoration of the this compound scaffold. The primary amino group at the 3-position of the isoxazole ring is an ideal functional handle for participation in several classes of MCRs.

One notable example is the three-component condensation involving a 3-aminoisoxazole (B106053) derivative, an aryl aldehyde, and a nucleophile like 2-naphthol. researchgate.net This reaction proceeds under clean, efficient conditions to produce complex 3-amino isoxazol-methylnaphthols, demonstrating the utility of MCRs in generating significant molecular complexity from simple precursors. researchgate.net

Isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions, are particularly well-suited for derivatizing the 3-aminoisoxazole core.

Ugi Reaction : This four-component reaction involves an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide. The 3-aminoisoxazole can serve as the amine component, enabling the introduction of three new points of diversity around the amino group in a single step. This leads to the formation of α-acylamino-carboxamide derivatives, which are valuable in medicinal chemistry. mdpi.comnih.gov

Passerini Reaction : While the classic Passerini three-component reaction utilizes a carboxylic acid, an aldehyde or ketone, and an isocyanide to form α-acyloxy-carboxamides, modifications of this reaction could potentially be adapted for the isoxazole scaffold. wikipedia.orgorganic-chemistry.orgnih.gov

The application of these MCRs provides a highly efficient pathway for creating large libraries of structurally diverse this compound derivatives for further investigation.

Table 2: Representative Multicomponent Reaction with a 3-Aminoisoxazole Derivative

Component 1 (Amine)Component 2 (Aldehyde)Component 3 (Nucleophile)Product Class
3-Amino-5-methylisoxazoleAryl Aldehyde2-Naphthol3-Amino isoxazol-methylnaphthols
3-AminoisoxazoleAldehyde/KetoneCarboxylic Acid + Isocyanideα-Acylamino-carboxamides (Ugi Product)

Table based on a reported three-component reaction and the potential application of the Ugi reaction. researchgate.netmdpi.com

Biological Activities and Pharmacological Potential of 5 Furan 2 Yl Isoxazol 3 Amine Analogs

Antineoplastic and Anticancer Properties

Analogs of 5-(furan-2-yl)isoxazol-3-amine belong to the broader class of isoxazoles, which are recognized for their significant potential in cancer therapy. espublisher.comrsc.org The isoxazole (B147169) scaffold is a key component in a variety of bioactive compounds that can interact with numerous biological targets and signaling pathways involved in the growth, proliferation, and metastasis of cancer cells. espublisher.com Research into isoxazole derivatives has revealed a wide spectrum of anticancer activities, with some compounds demonstrating potent cytotoxicity against various human cancer cell lines. nih.govnih.gov

One area of investigation involves isoxazole-curcumin analogs, which have shown greater efficacy in in-vitro cytotoxic assessments on breast cancer cell lines (MCF-7) than curcumin (B1669340) itself. espublisher.com Another study synthesized a series of isoxazole functionalized quinazolinone derivatives and evaluated their anticancer activity against several human cancer cell lines, identifying compounds with promising activity. researchgate.net Furthermore, SIRT1/SIRT2 inhibitors, which can possess antitumor activity, have been developed from isoxazole derivatives, with some showing potent cytotoxicity in both lymphoma and epithelial cancer cell lines. nih.gov

The anticancer potential of this compound analogs and related isoxazole derivatives has been demonstrated against a wide array of human cancer cell lines.

For instance, a series of 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole derivatives were screened against four human cancer cell lines: A549 (lung), COLO 205 (colon), MDA-MB 231 (breast), and PC-3 (prostate). One compound, in particular, showed potent cytotoxicity against all tested cell lines with IC50 values below 12 µM. nih.gov Structure-activity relationship (SAR) studies indicated that the presence of a fluorine or trifluoromethyl group on the phenyl ring of the isoxazole promoted cytotoxicity. nih.gov

In another study, novel isoxazole functionalized quinazolinone derivatives were tested against a panel of human cancer cell lines including A549 (lung), COLO205 (colon), HepG2 (liver), and MCF7 (breast). researchgate.net Methoxy- and trifluoromethyl-group containing isoxazoles showed promising activity. researchgate.net Specifically, compounds designated 5c and 5d were identified as having notable activity against the tested cell lines. researchgate.net

Furthermore, research on 5-(thiophen-2-yl)isoxazoles, which are structurally similar to furan-containing analogs, revealed selective and potent cytotoxicity against the human breast cancer cell line MCF-7. nih.gov One analog, 5-(thiophen-2-yl)-4-(trifluoromethyl)-3-(3,4,5-trimethoxyphenyl)isoxazole (TTI-6 ), exhibited a superior IC50 value of 1.91 μM against MCF-7 cells. nih.gov The study also evaluated activity against 4T1 (murine breast cancer) and PC-3 (prostate cancer) cell lines. nih.gov

A broader screening of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs was conducted against 58 cancer cell lines from nine different panels. mdpi.com The CNS cancer cell line SNB-75 was found to be particularly sensitive to one of the tested compounds (4e ), which produced a percent growth inhibition (PGI) of 41.25%. mdpi.com Another compound (4i ) showed the most promising activity across the panel, with significant PGIs against SNB-75 (38.94%), UO-31 (renal), CCRF-CEM (leukemia), EKVX (non-small cell lung), and OVCAR-5 (ovarian) cell lines. mdpi.com

Table 1: Cytotoxic Activity of Isoxazole Analogs Against Various Cancer Cell Lines

Compound Cancer Cell Line Cell Line Type Activity (IC50/PGI)
Quinazolinone-Isoxazole 5c HepG2 Liver IC50: 11.6 µM
Quinazolinone-Isoxazole 5c COLO205 Colon IC50: 15.3 µM
Quinazolinone-Isoxazole 5c MCF7 Breast IC50: 21.4 µM
Thiophene-Isoxazole TTI-6 MCF-7 Breast IC50: 1.91 µM
Triazole-Amine 4e SNB-75 CNS PGI: 41.25%
Triazole-Amine 4i SNB-75 CNS PGI: 38.94%
Triazole-Amine 4i UO-31 Renal PGI: 30.14%
Triazole-Amine 4i CCRF-CEM Leukemia PGI: 26.92%

The anticancer properties of this compound analogs are fundamentally linked to their ability to inhibit cancer cell growth and proliferation. Various studies have quantified these antiproliferative effects.

The screening of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs across a panel of 58 human cancer cell lines was performed at a single high concentration (10⁻⁵ M) to assess their growth inhibition potential. mdpi.com The results were reported as percent growth inhibition (PGI), where a value of 100 indicates total growth inhibition. Compound 4e showed a PGI of 41.25% against the SNB-75 CNS cancer cell line. mdpi.com Compound 4i was identified as a promising lead, exhibiting PGIs of 38.94%, 30.14%, 26.92%, 26.61%, and 23.12% against the SNB-75 (CNS), UO-31 (Renal), CCRF-CEM (Leukemia), EKVX (Non-Small Cell Lung), and OVCAR-5 (Ovarian) cell lines, respectively. mdpi.com

Research on a series of isoxazolyl-2,3-dihydrospiro[benzo[f]isoindole-1,3'-indoline]-2',4,9-triones also included evaluation of their antiproliferative activity, highlighting the potential of the isoxazole core in designing growth inhibitors. nih.gov Similarly, studies on benzofuran (B130515) derivatives, which share the furan (B31954) moiety, have demonstrated significant growth inhibition against various cancer cell lines, with some compounds showing GI50 values in the nanomolar range. mdpi.com

Table 2: Growth Inhibition of Cancer Cell Lines by Isoxazole Analogs

Compound Cell Line Cancer Type Percent Growth Inhibition (PGI) at 10⁻⁵ M
4e SNB-75 CNS 41.25%
4i SNB-75 CNS 38.94%
4i UO-31 Renal 30.14%
4i CCRF-CEM Leukemia 26.92%
4i EKVX Non-Small Cell Lung 26.61%
4i OVCAR-5 Ovarian 23.12%

Immunomodulatory Effects

Certain isoxazole derivatives have demonstrated the ability to modulate the immune system. The immunomodulatory activity of 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide was investigated in vitro, revealing its influence on the cellular immune response. nih.gov This compound was found to be non-cytotoxic to murine macrophage (J774E.1) and lymphoblast (D10.G4.1) cell lines across a wide range of concentrations. nih.gov

The study showed that the hydrazide stimulated the proliferation of lymphocytes isolated from the spleen and mesenteric lymph nodes, both when used alone and in combination with mitogens like concanavalin (B7782731) A (ConA) and phytohemagglutinin A (PHA). nih.gov This effect was more pronounced in non-stimulated cells and occurred in a dose-dependent manner. nih.gov The compound also stimulated the proliferation of murine peritoneal macrophages. nih.gov

Furthermore, the investigation assessed the production of key inflammatory cytokines. At its highest tested concentration, the hydrazide increased the lipopolysaccharide (LPS)-induced production of interleukin-1β (IL-1β) by murine peritoneal macrophages, while not affecting the levels of tumor necrosis factor-alpha (TNF-α). nih.gov These findings confirm the immunomodulatory properties of this isoxazole analog. nih.gov Other studies on different isoxazole derivatives have also noted their potential for immunomodulatory activity. scholarsresearchlibrary.com

Anti-inflammatory and Analgesic Activities

The isoxazole scaffold is a well-established pharmacophore in the development of agents with anti-inflammatory and analgesic properties. rsc.orgnih.gov Inflammation is a complex biological response to harmful stimuli, and compounds that can modulate this process are of significant therapeutic interest. scholarsresearchlibrary.com

Several studies have synthesized and evaluated isoxazole derivatives for their anti-inflammatory potential using in vivo models, such as the carrageenan-induced rat paw edema method. nih.govscholarsresearchlibrary.com In one study, a series of indole-linked isoxazoles showed good anti-inflammatory activity, with one compound achieving a 77.42% reduction in edema after 4 hours. rsc.org Another series of 3-phenyl-5-furan isoxazole derivatives was also evaluated for anti-inflammatory activity. rsc.org

The analgesic effects of isoxazole analogs have also been reported. A series of isoxazolyl-2,3-dihydrospiro[benzo[f]isoindole-1,3'-indoline]-2',4,9-triones were synthesized and evaluated for both anti-inflammatory and analgesic activities, with several compounds exhibiting potent effects comparable to standard drugs. nih.gov Structure-activity relationship (SAR) studies have indicated that substitutions on the aromatic rings of the isoxazole core can significantly influence both anti-inflammatory and analgesic actions. For example, the presence of a methoxy (B1213986) group at the para-position of a phenyl ring was shown to favor potent activity. rsc.org

A primary mechanism through which many anti-inflammatory drugs exert their effect is the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins. Isoxazole-based compounds have been specifically designed and identified as potent COX inhibitors. espublisher.comnih.gov

Research has focused on developing isoxazole derivatives with selectivity for either COX-1 or COX-2. For example, a study on a set of novel isoxazole compounds identified one derivative as a selective COX-1 inhibitor and another as a sub-micromolar selective COX-2 inhibitor. nih.govresearchgate.net The well-known anti-inflammatory drug Valdecoxib is a selective COX-2 inhibitor that features an isoxazole ring. espublisher.com

Novel 3-phenyl-5-furan isoxazole derivatives have been synthesized and evaluated for their anti-inflammatory activity, with one compound exhibiting potent COX-2 inhibition with an IC50 value of 9.16 µM. rsc.org Molecular docking studies suggested that hydrophobic substitutions on the isoxazole core are essential for affinity towards the COX-2 active site. rsc.org SAR studies have further demonstrated that the position of substituents, such as methoxy groups, on the phenyl ring can determine the degree of COX-2 inhibitory action and selectivity. rsc.org

Modulation of Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is crucial for embryonic development and adult tissue homeostasis, controlling processes like cell division, differentiation, and apoptosis. nih.gov Dysregulation of this pathway is linked to numerous diseases, including various forms of cancer and fibrosis. nih.govenamine.net Consequently, the Wnt/β-catenin pathway is a significant target for therapeutic intervention. nih.gov

Recent research has identified isoxazole-containing compounds as potential inhibitors of this pathway. A study focused on simplifying the structure of the natural product carnosic acid, a known Wnt/β-catenin signaling inhibitor, led to the discovery of 2-(isoxazol-5-yl)phenyl 3,4-dihydroxybenzoate (designated as S11 ) as a potential inhibitor. nih.gov Carnosic acid is understood to disrupt the protein-protein interaction between β-catenin and B-cell lymphoma 9 (BCL9), which in turn inhibits β-catenin-dependent transcription. nih.gov The simplified isoxazole analog S11 was identified as a promising lead compound worthy of further investigation as an inhibitor of the Wnt/β-catenin pathway. nih.gov This discovery highlights the potential of the isoxazole scaffold in developing modulators for this critical signaling cascade. nih.gov

Other Biological Activities

Analogs of this compound, belonging to the broader class of isoxazole derivatives, have been investigated for a range of biological activities beyond primary therapeutic targets. These explorations have revealed potential applications in counteracting oxidative stress, inhibiting specific enzymes involved in various pathologies, and addressing neurodegenerative conditions like Alzheimer's disease.

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases. Antioxidants are agents that can mitigate this damage. Several studies have evaluated isoxazole analogs for their capacity to scavenge free radicals, often using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay as a standard in vitro model.

Research into a series of isoxazole-carboxamide derivatives identified significant antioxidant potential in some analogs. nih.gov In one study, compound 2a demonstrated the most potent activity with a half-maximal inhibitory concentration (IC50) of 7.8 ± 1.21 µg/ml, a value notably close to the well-known antioxidant Trolox, which had an IC50 of 2.75 µg/ml. nih.gov Other analogs in the same series, such as 2c , 2e , and 2g , also showed activity, albeit more moderate. nih.gov

Further investigations into different isoxazole scaffolds have confirmed these findings. For instance, studies on novel Mannich bases of isoxazoline (B3343090) derivatives revealed that compounds with specific substitutions, such as hydroxyl groups, exhibited promising antioxidant activity when compared against a standard like ascorbic acid. jetir.org In DPPH assays, compounds 3a , 3c , and 3g showed significant radical scavenging capabilities, with IC50 values of 15.74±0.48, 14.56±0.59, and 15.35±1.00 respectively, comparable to ascorbic acid's IC50 of 14.23±0.11. jetir.org Similarly, the antioxidant properties of 5-amino-isoxazole-4-carbonitriles have been assessed, with certain derivatives proving effective on DPPH. scilit.com Another study highlighted compound 12 as having the best DPPH radical scavenging activity (SC50: 40.21 ± 2.71 µg/mL) among the tested series. researchgate.net

Table 1: Antioxidant Activity of Selected Isoxazole Analogs

CompoundAssayIC50 / SC50 Value (µg/mL)Reference StandardStandard's IC50 (µg/mL)Source
Isoxazole-carboxamide 2aDPPH7.8 ± 1.21Trolox2.75 nih.gov
Isoxazoline derivative 3cDPPH14.56 ± 0.59Ascorbic Acid14.23 ± 0.11 jetir.org
Isoxazoline derivative 3aDPPH15.74 ± 0.48Ascorbic Acid14.23 ± 0.11 jetir.org
Isoxazoline derivative 3gDPPH15.35 ± 1.00Ascorbic Acid14.23 ± 0.11 jetir.org
Compound 12DPPH40.21 ± 2.71Not specified in textN/A researchgate.net

The isoxazole scaffold has proven to be a versatile framework for designing inhibitors of various enzymes critical to disease processes. The specific substitutions on the isoxazole ring allow for targeted interactions with the active sites of these enzymes.

Cholinesterase Inhibition: In the context of Alzheimer's disease, inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a key therapeutic strategy. A novel series of 3-aminobenzofuran derivatives, which can be considered analogs of the core amine-substituted heterocyclic structure, were designed as potent inhibitors of both AChE and BuChE. nih.gov Compound 5f , featuring a 2-fluorobenzyl moiety, was identified as the most effective inhibitor in this series. nih.gov Kinetic studies revealed that it acts as a mixed-type inhibitor of AChE. nih.gov

Tyrosinase Inhibition: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of interest in cosmetics and for treating pigmentation disorders. Certain isoxazole derivatives have been investigated for their anti-tyrosinase properties. In one study, compounds 8 , 11 , 12 , and 13 showed inhibitory effects with IC50 values ranging from 61.47 ± 3.46 to 188.52 ± 5.85 µM. researchgate.net

Cyclooxygenase (COX) Inhibition: COX enzymes are central to inflammation. Research has shown that a compound named 16 , an isoxazole derivative where a methyl group was replaced with an amino group, exhibited improved inhibitory activity and selectivity for COX-1. nih.gov

Other Enzyme Targets: The therapeutic potential of isoxazole analogs extends to oncology and metabolic diseases. For example, N-(5-(tert-butyl)isoxazol-3-yl)-Nʹ-phenylurea derivatives have been developed as inhibitors of Fms-like tyrosine kinase 3 (FLT3), which is implicated in acute myeloid leukemia. nih.gov Furthermore, certain isoxazol-5-one analogs have emerged as selective inhibitors of SIRT2, a target in cancer therapy. nih.gov

Table 2: Enzyme Inhibitory Activity of Selected Isoxazole Analogs

Compound/Analog SeriesTarget Enzyme(s)Key FindingsSource
Compound 5f (3-aminobenzofuran derivative)AChE, BuChEPotent dual inhibitor; mixed-type inhibition of AChE. nih.gov
Compounds 8, 11, 12, 13TyrosinaseIC50 values ranged from 61.47 to 188.52 µM. researchgate.net
Compound 16COX-1Improved inhibitory activity and selectivity for COX-1. nih.gov
N-(5-(tert-butyl)isoxazol-3-yl)-Nʹ-phenylurea derivativesFLT3Inhibited phosphorylation of FLT3. nih.gov
Isoxazol-5-one cambinol (B1668241) analogsSIRT2Emerged as selective SIRT2 inhibitors. nih.gov

Alzheimer's disease (AD) is a complex neurodegenerative disorder characterized by cognitive decline, memory loss, and the presence of amyloid-beta (Aβ) plaques and neurofibrillary tangles. nih.govresearchgate.net The multifaceted nature of AD has spurred the development of multi-target drugs, and isoxazole-containing compounds have been identified as promising candidates. nih.govresearchgate.net

The therapeutic potential of isoxazole analogs in AD stems from their ability to address multiple pathological factors. As discussed previously, a primary mechanism is the inhibition of cholinesterases (AChE and BuChE) to enhance cholinergic neurotransmission. nih.govnih.govresearchgate.net

Beyond enzyme inhibition, studies have shown that isoxazole derivatives can directly interfere with the core pathologies of AD. A newly synthesized 3,4,5-trimethoxy isoxazolone derivative (TMI ) was studied in a streptozotocin-induced mouse model of AD. nih.govresearchgate.net Pre-treatment with TMI not only improved memory and cognitive behavior but also significantly reduced the levels of Aβ1-42 protein and tau protein in the brain. nih.govresearchgate.net The study also noted that TMI treatment increased the levels of crucial antioxidant enzymes (GSH, CAT, SOD) while decreasing levels of the lipid peroxidation marker MDA, indicating a reduction in oxidative stress. nih.govresearchgate.net

Furthermore, certain 3-aminobenzofuran derivatives, such as compound 5f , have demonstrated activity against the self- and AChE-induced aggregation of Aβ peptides, suggesting another mechanism by which these compounds can exert neuroprotective effects. nih.gov These findings highlight the potential of isoxazole-based structures as versatile scaffolds for developing multi-functional agents for the treatment of neurodegenerative diseases like AD. nih.govresearchgate.net

Table 3: Anti-Alzheimer's Disease Activities of Isoxazole Analogs

Compound/AnalogMechanism of ActionObserved EffectsSource
3,4,5-trimethoxy isoxazolone (TMI)Multi-targetAttenuated Aβ1-42 and tau protein levels; Improved memory and cognition; Increased antioxidant enzyme levels (GSH, CAT, SOD). nih.govresearchgate.net
Compound 5f (3-aminobenzofuran derivative)Cholinesterase & Aβ Aggregation InhibitionPotent inhibitor of AChE and BuChE; Inhibited self- and AChE-induced Aβ-aggregation. nih.gov
General Isoxazolone NucleusNeuroprotectionReported as neuroprotective agents. nih.govresearchgate.net

Mechanistic Insights into Biological Actions of 5 Furan 2 Yl Isoxazol 3 Amine Analogs

Molecular Targets and Receptor Interactions

The pharmacological effects of 5-(furan-2-yl)isoxazol-3-amine analogs are initiated by their interaction with specific molecular targets. These interactions can range from modulating complex signaling cascades and inhibiting enzyme activity to binding at allosteric sites and interfering with cell cycle machinery.

Wnt/β-catenin Pathway Components

The Wnt/β-catenin signaling pathway is a crucial regulator of cellular processes, and its abnormal activation is a hallmark of various diseases, including colorectal cancer. nih.govenamine.net Isoxazole-containing compounds have been identified as potential inhibitors of this pathway. nih.gov The mechanism of action for some analogs involves the disruption of critical protein-protein interactions. For instance, the isoxazole (B147169) derivative 2-(isoxazol-5-yl)phenyl 3,4-dihydroxybenzoate has been shown to inhibit the Wnt/β-catenin pathway by potentially disrupting the interaction between β-catenin and B-cell lymphoma 9 (BCL9). nih.gov This disruption prevents the formation of a functional transcriptional complex, thereby inhibiting the expression of Wnt target genes that drive cell proliferation. nih.gov

Enzyme Active Sites (e.g., COX-1, Type I Nitroreductase)

A significant mechanism of action for isoxazole analogs is the direct inhibition of enzyme activity by binding to their active sites. This is particularly evident in their interaction with cyclooxygenase (COX) enzymes and nitroreductases.

Cyclooxygenase (COX) Inhibition: COX enzymes are key to the synthesis of prostaglandins, which are involved in inflammation. Certain furan-isoxazole derivatives have demonstrated potent and selective inhibition of COX isoforms. Research has shown that replacing a methyl group with an amino group in a related compound, [3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole], enhances both the inhibitory activity and selectivity for COX-1. Analogs of this compound have also been investigated, revealing a preference for COX-2 inhibition. nih.gov This selectivity is a desirable trait in anti-inflammatory drug design, as it may reduce the gastrointestinal side effects associated with non-selective COX inhibitors.

In Vitro COX Enzyme Inhibition by Isoxazole Analogs
CompoundTarget EnzymeIC₅₀ (µM)Selectivity
[3-(5-chlorofuran-2-yl)-5-amino-4-phenylisoxazole]COX-1Data demonstrates improved inhibitory activitySelective for COX-1
5-(5-(furan-2-yl)isoxazol-3-yl)-4-(4-methoxyphenyl)-6-(trifluoromethyl)-3,4-dihydropyrimidin-2(1H)-one (C6)COX-20.55 ± 0.03Selective for COX-2

Type I Nitroreductase Interaction: Nitroisoxazole derivatives are activated through the reduction of their nitro groups, a process mediated by Type I nitroreductases (NTRs). nih.gov This enzymatic reduction is crucial for the compound's biological effect in certain contexts, such as in the parasite Trypanosoma cruzi. The reduction by NTRs leads to the formation of highly reactive radical species or electrophilic metabolites. nih.gov These metabolites can induce significant intracellular oxidative damage to the parasite's macromolecules, ultimately leading to cell death. nih.gov This mechanism highlights how isoxazole analogs can act as prodrugs, requiring specific enzymatic activation to exert their cytotoxic effects. nih.gov

Allosteric Ligand Binding (e.g., Retinoic-Acid-Receptor-Related Orphan Receptor gamma t (RORγt))

Beyond interacting with active sites, isoxazole derivatives have been identified as potent allosteric modulators of nuclear receptors, specifically the Retinoic-Acid-Receptor-Related Orphan Receptor gamma t (RORγt). RORγt is a key transcription factor in the differentiation of pro-inflammatory Th17 cells, making it a prime target for autoimmune diseases.

Trisubstituted isoxazoles represent a novel chemical class of allosteric RORγt inverse agonists. These compounds bind to a site on the receptor that is distinct from the orthosteric (natural ligand) binding site. This allosteric binding induces a conformational change in the receptor that prevents the recruitment of coactivators, thereby inhibiting its transcriptional activity. Structural studies have revealed that the substituent at the C-5 position of the isoxazole ring is critical for potency. A hydrogen-bond-donating heterocycle at this position can form key polar interactions with the backbone of amino acid residues within the allosteric pocket, significantly enhancing binding affinity. While furan (B31954) itself is not a hydrogen bond donor, its oxygen atom can act as a hydrogen bond acceptor, suggesting a similar potential for interaction within this allosteric site.

Interactions with Cell Cycle Regulatory Proteins

Analogs of this compound have been shown to exert antiproliferative effects by interfering with the cell cycle, a process tightly controlled by a complex network of regulatory proteins. The interaction of these compounds with the cell cycle machinery often leads to arrest at specific checkpoints, preventing cancer cells from progressing through division.

Studies on various isoxazole derivatives have demonstrated an ability to induce cell cycle arrest, most commonly at the G2/M phase. This arrest is associated with the modulation of key regulatory proteins. For example, some analogs have been shown to increase the levels of the tumor suppressor protein p53. Activated p53 can halt the cell cycle to allow for DNA repair or, if the damage is too severe, trigger apoptosis. Furthermore, these compounds can affect the levels and activity of cyclin-dependent kinases (CDKs) and their regulatory partners, cyclins. Specifically, the upregulation of cyclin B1 and the modulation of p-cdc2 have been implicated in the G2/M arrest induced by related compounds. Another proposed mechanism involves the disruption of tubulin polymerization, which is essential for the formation of the mitotic spindle during cell division.

Cellular and Subcellular Mechanisms

The molecular interactions of this compound analogs culminate in distinct cellular and subcellular events. A primary outcome of these interactions, particularly in cancer cells, is the induction of programmed cell death, or apoptosis.

Induction of Apoptosis Pathways (e.g., Caspase Activation)

Apoptosis is a critical process for removing damaged or unwanted cells, and its induction is a key strategy for many anticancer agents. Isoxazole derivatives have been shown to trigger apoptosis primarily through the intrinsic, or mitochondrial, pathway. nih.govnih.gov

This process is initiated by cellular stress signals that converge on the mitochondria. The isoxazole compounds can alter the balance of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. Specifically, they can lead to an increase in the levels of pro-apoptotic members like Bax and a decrease in anti-apoptotic members like Bcl-2. This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), resulting in the release of cytochrome c into the cytoplasm. nih.gov

Once in the cytoplasm, cytochrome c binds to the Apoptotic Protease Activating Factor-1 (Apaf-1), triggering the assembly of a multi-protein complex known as the apoptosome. nih.gov The apoptosome then recruits and activates an initiator caspase, Caspase-9. nih.gov Activated Caspase-9 subsequently cleaves and activates effector caspases, such as Caspase-3, which are the ultimate executioners of apoptosis. nih.govyoutube.com These effector caspases dismantle the cell by cleaving a multitude of cellular proteins, leading to the characteristic morphological changes of apoptosis, including cell shrinkage, DNA fragmentation, and the formation of apoptotic bodies. nih.govyoutube.com

Cell Cycle Arrest in Specific Phases (e.g., G1/S, S, G2/M)

A crucial mechanism by which isoxazole analogs exert their antiproliferative effects is through the induction of cell cycle arrest, which prevents cancer cells from completing the division process. researchgate.net Different analogs have been shown to halt the cell cycle at various phases.

For instance, a series of 3,5-diaryl isoxazoline (B3343090)/isoxazole linked pyrrolo-benzodiazepine analogs were found to induce cell cycle arrest in the G0/G1 phase. nih.gov In contrast, other isoxazole derivatives have been shown to cause a halt at the G2/M checkpoint. espublisher.com Studies on pyranocarbazole derivatives and a chalcone (B49325) derivative known as 1C also demonstrated significant G2/M phase arrest in cancer cells. researchgate.netmdpi.comnih.gov This G2/M arrest is often associated with the disruption of microtubule formation and the activation of specific signaling pathways. nih.govfrontiersin.org For example, at higher concentrations (2.0 μM), certain 2,3-arylpyridylindole derivatives were found to arrest the cell cycle at the G2/M phase by inhibiting tubulin polymerization and affecting Akt signaling. nih.gov This indicates that specific structural modifications to the isoxazole core and its substituents can tune the specific phase of cell cycle arrest.

Inhibition of Tubulin Polymerization

The microtubule network, formed by the polymerization of tubulin, is essential for cell division, motility, and intracellular transport, making it a prime target for anticancer agents. Several analogs of this compound have demonstrated the ability to interfere with this process.

Cis-restricted 3,4-diaryl-5-aminoisoxazole derivatives, for example, have been shown to exhibit potent inhibition of tubulin polymerization, with activity comparable to the well-known agent combretastatin (B1194345) A-4. nih.gov Similarly, certain pyrazole (B372694) and isoxazole conjugates have shown remarkable inhibitory effects on tubulin polymerization, with IC50 values as low as 0.28 μM. researchgate.net These compounds are believed to bind to the colchicine (B1669291) binding site on tubulin, disrupting the assembly of microtubules and leading to G2/M cell cycle arrest and apoptosis. nih.govresearchgate.net

Compound ClassSpecific Analog(s)Tubulin Polymerization IC50 (µM)Reference
Pyrazole/Isoxazole ConjugatesCompound 9a1.28 researchgate.net
Compound 9b0.28 researchgate.net
Thiazole-Privileged ChalconesCompound 2e7.78 mdpi.com
Reference CompoundCombretastatin A-4 (CA-4)4.93 mdpi.com
Reference CompoundNocodazole2.64 researchgate.net

Aromatase Inhibition

Aromatase is a key enzyme in the biosynthesis of estrogens and a critical target in the treatment of hormone-dependent breast cancer. dergipark.org.trmdpi.com Azole compounds, including isoxazole analogs, are known to inhibit cytochrome P450 enzymes like aromatase, often through the coordination of a nitrogen atom in the heterocyclic ring with the heme iron of the enzyme. dergipark.org.trnih.gov

Research into furan-containing compounds has yielded mixed results. A study on furan-2-yl-(phenyl)-3-pyridylmethanol derivatives found them to be devoid of aromatase inhibitory activity. researchgate.net This suggests that while the azole group is important, other structural features are critical for binding and inhibition. In contrast, related benzofuran (B130515) derivatives showed moderate to good activity, with IC50 values ranging from 1.3 to 25.1 µM, indicating that the addition of a benzene (B151609) ring to the furan moiety is essential for enzyme binding in that particular scaffold. researchgate.net This highlights the nuanced structure-activity relationships governing aromatase inhibition by these compounds.

Topoisomerase Inhibition

Topoisomerases are enzymes that regulate the topology of DNA and are vital for DNA replication and transcription. wikipedia.org They are validated targets for cancer therapy, with inhibitors causing DNA strand breaks that lead to apoptosis. wikipedia.orgnih.govnih.gov While topoisomerase inhibition is a known mechanism for some heterocyclic compounds, specific data on this compound analogs is limited.

However, studies on related benzoxazole (B165842) derivatives provide insight into this potential mechanism. Certain 2-substituted benzoxazoles have been shown to inhibit both human topoisomerase I (Topo I) and topoisomerase IIα (Topo IIα). researchgate.net For instance, 2-(4'-tert-butyl-phenyl)-6-nitrobenzoxazole was identified as an effective Topo I inhibitor with an IC50 value of 104 µM, while 2-(4'-bromophenyl)-6-nitrobenzoxazole was the most effective Topo II inhibitor in the series with an IC50 of 71 µM. researchgate.net The structure-activity relationship studies indicated that bulky groups on the phenyl ring increased inhibitory activity. researchgate.net This suggests that isoxazole-based analogs could potentially be designed to target these enzymes.

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histones, leading to chromatin compaction and transcriptional repression. nih.gov HDAC inhibitors have emerged as an important class of anticancer drugs.

Several isoxazole-containing compounds have been developed as potent HDAC inhibitors. A series of inhibitors based on a novel 3-hydroxy-isoxazole zinc-binding group (ZBG) were identified as effective against HDAC6. nih.govunimore.it The most active compound in this series achieved an IC50 of 700 nM. nih.govunimore.it Another study described an isoxazole analog with a long-chain hydroxamic residue that dually inhibited Hsp90 and HDAC6. nih.gov The isoxazole moiety, particularly when combined with a metal-binding group like hydroxamic acid, is a key component of the pharmacophore responsible for HDAC inhibition. nih.gov

Compound IDTargetHDAC Inhibition IC50 (µM)Reference
23HDAC60.7 unimore.it
17HDAC61.3 unimore.it
25HDAC61.5 unimore.it
27HDAC68.2 unimore.it
18HDAC616.4 unimore.it

Estrogen Receptor Alpha (ERα) Inhibition

The estrogen receptor alpha (ERα) is a primary driver in the majority of breast cancers, and its inhibition is a cornerstone of endocrine therapy. Research has identified isoxazole-based molecules that can act as ERα inhibitors.

A notable study focused on a series of 5-(thiophen-2-yl)isoxazoles, which are close structural analogs of 5-(furan-2-yl)isoxazoles. nih.govrsc.org The lead compound from this series, 5-(thiophen-2-yl)-4-(trifluoromethyl)-3-(3,4,5-trimethoxyphenyl)isoxazole (TTI-6), demonstrated potent activity against the ER-positive MCF-7 breast cancer cell line with an IC50 value of 1.91 μM. rsc.org Structure-activity relationship (SAR) studies from this research were particularly revealing; they found that an isoxazole bearing a thiophene (B33073) ring at the 5th position exhibited superior activity compared to analogs with a phenyl or furanyl group at the same position. nih.gov This suggests that while the furan-2-yl moiety is a viable scaffold, substitution with a thiophene ring can enhance ERα-targeted anti-breast cancer activity. nih.gov

Induction of Necrotic Cytosis

While apoptosis (programmed cell death) is a commonly studied mechanism for anticancer compounds, including many isoxazole derivatives, the induction of other forms of cell death, such as necrotic cytosis, is less frequently documented for this class of compounds. nih.govresearchgate.net The available research on this compound analogs and related isoxazoles predominantly points towards apoptotic pathways as the primary mode of induced cell death. nih.gov These pathways are often triggered as a consequence of upstream events like cell cycle arrest or catastrophic DNA damage. At present, there is a lack of specific research findings detailing the induction of necrotic cytosis by this particular family of isoxazole analogs.

Structure Activity Relationship Sar Studies and Molecular Design of 5 Furan 2 Yl Isoxazol 3 Amine Analogs

Impact of Substituent Modifications on Biological Efficacy

The biological activity of 5-(furan-2-yl)isoxazol-3-amine derivatives can be significantly modulated by introducing various substituents at different positions of the heterocyclic rings and the amino group. nih.govnih.gov These modifications can influence the molecule's electronic properties, steric hindrance, and ability to form interactions with biological targets. researchgate.net

The furan (B31954) ring, a five-membered aromatic heterocycle containing an oxygen atom, plays a significant role in the biological activity of this class of compounds. ijabbr.comresearchgate.net Modifications on this ring can lead to substantial changes in efficacy. For instance, the introduction of a chlorine atom at the 5-position of the furan ring in a related phenylisoxazole series was shown to be a key modification in the development of highly selective COX-1 inhibitors. nih.gov This suggests that electron-withdrawing groups on the furan ring can enhance biological activity.

Furthermore, studies on other furan-containing compounds have demonstrated that the position and nature of substituents are critical. For example, in a series of 2,4-disubstituted furan derivatives, the specific substitution pattern was found to be crucial for their antibacterial activity. researchgate.net The presence of a 3,4,5-trimethoxybenzoyl group at the C-2 position of a benzo[b]furan scaffold was also highlighted as a significant determinant of antiproliferative activity. mdpi.com

Compound SeriesFuran Ring ModificationImpact on Biological ActivityReference
Phenylisoxazole Derivatives5-Chloro substitutionImproved COX-1 selectivity and inhibitory activity nih.gov
Benzo[b]furan DerivativesC-2 (3,4,5-trimethoxybenzoyl) groupDeterminant of antiproliferative activity mdpi.com
2,4-Disubstituted FuransVaried substitution patternsSignificant for antibacterial properties researchgate.net

The isoxazole (B147169) ring is a cornerstone of the molecule's structure, and modifications at its various positions have profound effects on biological activity. researchgate.net The substituents on the isoxazole moiety play a vital role in complex formation, especially when functional groups are present. nih.gov

Research on related isoxazole derivatives has provided valuable SAR insights. For example, in a series of 5-(3-alkylquinolin-2-yl)-3-aryl isoxazoles, the presence of a fluorine or trifluoromethyl group at the fourth position of the phenyl ring attached to the isoxazole promoted cytotoxicity against human cancer cell lines. nih.gov Similarly, for isoxazoles with sPLA2 inhibitory activity, electron-withdrawing groups like fluorine and trifluoromethyl on a phenyl ring attached to the isoxazole displayed excellent inhibitory activities. nih.gov The presence of a trifluoromethyl group in isoxazole compounds has been shown to make them active as antimicrobial scaffolds. researchgate.net

The substitution pattern on the isoxazole ring itself is also critical. Direct functionalization at the C-3, C-4, and C-5 positions is an important strategy for creating diverse analogs. nih.gov For instance, the synthesis of 3-trifluoromethyl-5-substituted isoxazole derivatives has been achieved through 1,3-dipolar cycloaddition reactions, allowing for a variety of substituents at the C-5 position. nih.gov

Compound SeriesIsoxazole Ring ModificationObserved EffectReference
5-(3-alkylquinolin-2-yl)-3-aryl isoxazolesFluorine or trifluoromethyl group on the C-3 aryl substituentPromoted cytotoxicity nih.gov
Indole-containing isoxazolesElectron-withdrawing groups (e.g., -F, -CF3) on a phenyl ringExcellent sPLA2 inhibitory activity nih.gov
Antimicrobial isoxazolesPresence of CF3 groupEnhanced antimicrobial potency researchgate.net
General isoxazolesSystematic substitution at C-3, C-4, and C-5Generation of diverse and potent analogs nih.gov

In a study by Vitale et al., the substitution of a methyl group with an amino group in a lead isoxazole compound resulted in improved COX-1 selectivity and inhibitory activity. nih.gov This highlights the importance of the primary amine for this specific biological target. Further functionalization of this amino group can lead to a diverse range of derivatives. For example, reactions of 5-methyl-isoxazol-3-amine with activated enol ethers can lead to the formation of isoxazolyl enamines or isoxazolopyrimidinones, depending on the reactants. imist.ma Propylamine-functionalized cellulose (B213188) has been used as a catalyst in reactions involving hydroxylamine (B1172632) hydrochloride to form 3,4-disubstituted isoxazol-5(4H)-ones, demonstrating the versatility of amino group chemistry in this scaffold. mdpi.com

Parent Scaffold ModificationAmino Group FunctionalizationOutcomeReference
[3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole]Replacement of a methyl group with an amino groupImproved COX-1 selectivity and inhibitory activity nih.gov
5-methylisoxazol-3-amineReaction with ethoxymethylenemalonate derivativesFormation of isoxazolopyrimidinones imist.ma
Hydroxylamine hydrochlorideUse of propylamine-functionalized cellulose as a catalystSynthesis of 3,4-disubstituted isoxazol-5(4H)-ones mdpi.com

Stereochemical Considerations in Activity Modulation

While much of the available literature on this compound analogs focuses on the impact of substituent patterns, stereochemistry can also play a critical role in determining biological activity, particularly when chiral centers are introduced into the molecule. The three-dimensional arrangement of atoms can significantly affect how a molecule interacts with its biological target.

For furan-containing natural products like furanomycin, the stereochemistry is a defining feature of its biological activity. acs.org Although specific studies on the stereochemical aspects of this compound analogs are not extensively detailed in the provided context, it is a well-established principle in medicinal chemistry that enantiomers of a chiral drug can exhibit different pharmacological and toxicological profiles. The introduction of chiral substituents on the furan ring, the isoxazole ring, or the amino group could lead to enantiomers with distinct biological activities. For instance, fluorinated compounds have been shown to inhibit the aggregation rate of Aβ, suggesting a dual effect that can be a starting point for new molecules with therapeutic potential where stereochemistry could be a factor. researchgate.net

Pharmacophore Elucidation for Enhanced Potency and Selectivity

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. For this compound analogs, elucidating the pharmacophore is key to designing more potent and selective compounds.

Hydrogen bonding is a critical interaction in many drug-receptor binding events. The amino group of this compound serves as a primary hydrogen bond donor. The importance of this moiety is underscored by the observation that its presence can significantly enhance biological activity compared to other substituents. nih.gov

Importance of Electrophilic Groups Near the Isoxazole Core

The chemical reactivity and subsequent biological activity of isoxazole derivatives can be significantly influenced by the presence of electrophilic groups attached to the core ring structure. An electrophilic group, particularly a strong electron-withdrawing group like a nitro moiety (-NO2), can activate the isoxazole ring for certain chemical transformations, thereby serving as a crucial synthetic handle for the generation of diverse analogs.

Research into 5-nitroisoxazoles demonstrates their utility in nucleophilic aromatic substitution (SNAr) reactions. mdpi.comresearchgate.net In this context, the nitro group at the C5 position of the isoxazole ring renders the ring electron-deficient, facilitating the attack of various nucleophiles. mdpi.comresearchgate.net This strategy allows for the straightforward and regioselective introduction of a wide array of functional groups, including amines, thiols, and alkoxides, at that position. mdpi.com

The ability to use an electrophilic group as a point of diversification is a cornerstone of modern medicinal chemistry. For analogs of this compound, introducing an electrophilic center, for instance, a nitro group on the furan ring or even transiently on the isoxazole ring during synthesis, could provide a versatile platform for creating libraries of novel compounds. The subsequent displacement of this group with different nucleophiles would allow for a systematic exploration of the chemical space around the core scaffold, which is essential for developing a comprehensive Structure-Activity Relationship (SAR).

Influence of Electron-Donating and Electron-Withdrawing Groups

SAR studies on various isoxazole analogs have revealed that the specific effect of these groups is often dependent on the molecular scaffold and the target protein. For instance, in a series of N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea derivatives, it was found that an electron-rich fused ring system attached to the phenyl moiety was beneficial for antiproliferative activity, suggesting a favorable interaction with an electron-rich substituent. nih.gov In contrast, studies on 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole derivatives indicated that the presence of strong EWGs, such as fluorine or a trifluoromethyl group, on the aryl substituent promoted cytotoxicity. nih.gov

This dichotomy highlights that there is no universal rule for the electronic requirements of substituents. The optimal electronic nature often depends on the specific binding pocket of the target enzyme or receptor. For example, in studies of fluorinated arylcyclopropylamines as inhibitors of tyramine (B21549) oxidase, it was observed that electron-donating substituents increased the inhibitory potency, while electron-withdrawing groups decreased it. nih.gov This was attributed to the influence of these groups on the pKa and hydrophobicity (log D) of the inhibitor molecules. nih.gov

The following table summarizes findings on the influence of electronic groups from various studies on isoxazole derivatives.

Isoxazole ScaffoldSubstituent TypeEffect on ActivityReference
N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylureaElectron-Donating (Electron-rich fused ring)Beneficial for antiproliferative activity nih.gov
5-(3-Alkylquinolin-2-yl)-3-aryl isoxazoleElectron-Withdrawing (F, CF3)Promotes cytotoxicity nih.gov
Arylcyclopropylamines (Non-isoxazole example)Electron-Donating (Me, MeO)Increased inhibitory potency nih.gov
Arylcyclopropylamines (Non-isoxazole example)Electron-Withdrawing (F, Cl, CF3)Decreased inhibitory potency nih.gov

Rational Design Principles for Novel this compound Analogs

Based on the principles of SAR, several rational design strategies can be proposed for the development of novel and potentially more potent analogs of this compound.

Systematic Electronic Modulation : A primary strategy involves the systematic decoration of the furan ring with a diverse set of substituents to probe the electronic requirements for optimal biological activity. This would involve synthesizing analogs with small, neutral groups (e.g., methyl), strong electron-donating groups (e.g., methoxy (B1213986), amino), and strong electron-withdrawing groups (e.g., trifluoromethyl, nitro, cyano). This approach allows for the development of a quantitative SAR (QSAR) model to correlate electronic parameters with activity.

Leveraging Electrophilic Handles : The introduction of an electrophilic group, such as a nitro or halo group, onto the furan ring can serve as a versatile synthetic intermediate. mdpi.com This "handle" would enable the subsequent introduction of a wide variety of substituents through nucleophilic substitution reactions, rapidly expanding the chemical diversity of the analog library and allowing for extensive exploration of the SAR. mdpi.comresearchgate.net

Scaffold Hopping and Hybridization : Based on active analogs from other isoxazole series, new designs can be conceived. For example, incorporating structural motifs known to confer high activity in other isoxazole-based compounds could lead to novel hybrid molecules with improved pharmacological profiles. nih.gov

Computational Modeling : The use of in silico tools such as molecular docking can provide valuable insights into the binding mode of this compound analogs within the active site of a target protein. rsc.org These models can help rationalize observed SAR data—for example, why an electron-donating group is preferred in a specific position—and guide the design of new analogs with optimized interactions and predicted higher affinity. rsc.org

By integrating these principles, a systematic and efficient drug discovery campaign can be undertaken to identify novel this compound analogs with enhanced biological activity.

Computational and in Silico Approaches in the Study of 5 Furan 2 Yl Isoxazol 3 Amine

Molecular Docking and Ligand-Protein Interaction Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rjptonline.org In drug discovery, it is frequently used to predict the binding mode of a small molecule ligand, such as a derivative of 5-(Furan-2-yl)isoxazol-3-amine, within the active site of a target protein. This method helps in understanding the structural basis of the ligand-protein interaction and can be used to estimate the binding affinity, which is often represented by a docking score. researchgate.net

The process involves placing the ligand in various conformations and orientations within the protein's binding pocket and calculating the free energy of binding for each pose. rjptonline.org Lower binding energy values typically indicate a more stable and favorable interaction. For isoxazole-containing compounds, docking studies have been instrumental in elucidating their mechanism of action against various biological targets. For instance, derivatives have been docked against enzymes like C-Kit Tyrosine Kinase, where interactions are stabilized by hydrogen bonds, halogen bonds, and pi-sigma bonding. rjptonline.org Similarly, studies on other isoxazole (B147169) derivatives have shown good theoretical affinity against targets like the main protease of COVID-19 and glucosamine-6-phosphate synthase. nih.gov

Key interactions often observed for such heterocyclic compounds include:

Hydrogen Bonds: The amine group and the nitrogen and oxygen atoms in the isoxazole and furan (B31954) rings can act as hydrogen bond donors or acceptors, forming crucial interactions with amino acid residues like lysine. rjptonline.org

Hydrophobic Interactions: The aromatic furan and isoxazole rings can engage in hydrophobic interactions with nonpolar residues in the binding pocket.

Pi-Interactions: π-π stacking or C-H⋯π interactions can occur between the aromatic rings of the ligand and residues such as phenylalanine or tyrosine. nih.gov

These predictions are vital for structure-activity relationship (SAR) studies, guiding the chemical synthesis of more potent and selective analogues.

Table 1: Example of Molecular Docking Data for Isoxazole Derivatives Against a Protein Target

Compound Docking Score (kcal/mol) Interacting Residues Interaction Type
Derivative A -10.16 LYS 623, CYS 809 Hydrogen Bond, Pi-Sigma
Derivative B -9.85 LYS 623, ASP 810 Hydrogen Bond, Halogen Bond

Note: This table is illustrative, based on typical findings for isoxazole derivatives as specific data for this compound was not available.

Pharmacophore Modeling and Virtual Screening for Target Identification

Pharmacophore modeling is a powerful tool in drug discovery used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov A pharmacophore model represents the key molecular interaction points, such as hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups. scispace.com

This model can be generated based on the structure of a known active ligand bound to its receptor (structure-based) or by aligning a set of active molecules to identify common features (ligand-based). nih.govresearchgate.net Once a pharmacophore model is developed for a particular biological target, it can be used as a 3D query to screen large virtual databases of chemical compounds. This process, known as virtual screening, helps to rapidly identify novel molecules that are likely to be active against the target of interest. nih.gov

For a scaffold like this compound, a pharmacophore model might include features such as:

An aromatic ring feature for the furan moiety.

A hydrogen bond acceptor feature corresponding to the isoxazole oxygen or nitrogen.

A hydrogen bond donor feature for the 3-amine group.

Virtual screening campaigns using such models have been successfully employed to identify potential inhibitors for targets like Plasmodium falciparum 5-aminolevulinate synthase and the transcription factor IdeR from Mycobacterium tuberculosis. nih.govscispace.com This approach narrows down the number of compounds that need to be synthesized and tested experimentally, saving significant time and resources.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com QSAR models are developed by correlating variations in the physicochemical properties of the compounds with changes in their observed biological activities. These models are expressed as equations that can be used to predict the activity of new, unsynthesized compounds. researchgate.net

For a series of derivatives of this compound, a QSAR study would involve synthesizing or computationally designing analogues with different substituents on the furan or isoxazole rings. The biological activity of these compounds would then be measured, and various physicochemical parameters (descriptors) would be calculated for each molecule.

Hammett's parameters (σ) are used in QSAR to quantify the electronic effects (electron-donating or electron-withdrawing) of substituents on an aromatic ring. The parameter σ is defined based on the ionization of benzoic acid derivatives. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. In a QSAR model for this compound analogues, Hammett's parameters could be used to describe how substituents on the furan ring influence the electron density of the molecule, which in turn could affect its binding affinity to a target protein or its reactivity.

Hansch analysis is a multiparameter QSAR approach that typically includes parameters for hydrophobicity, electronics, and sterics. The most common parameters are:

log P: The logarithm of the octanol-water partition coefficient, which measures the hydrophobicity of the molecule.

Hammett's constants (σ): To account for electronic effects.

Steric parameters (e.g., Taft's Es or molar refractivity, MR): To quantify the size and shape of the substituents.

A typical Hansch equation takes the form: log(1/C) = k1(log P) + k2(σ) + k3(Es) + k4 where C is the concentration required to produce a defined biological effect. By fitting experimental data to this equation, a QSAR model can be generated to predict the activity of new derivatives and guide the design of compounds with improved potency.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view of the system over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in the system, allowing researchers to observe the conformational changes of both the ligand and the protein, the stability of their interactions, and the role of solvent molecules. nih.gov

For the this compound scaffold, MD simulations can be used to:

Assess Binding Stability: To verify if the binding pose predicted by docking is stable over a period of nanoseconds. nih.gov

Analyze Conformational Changes: To understand how the protein or ligand changes its shape upon binding.

Calculate Binding Free Energy: More accurate methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be applied to MD trajectories to estimate the binding free energy, providing a more reliable prediction of binding affinity.

MD simulations have been applied to isoxazole derivatives to confirm the stability of their complexes with targets such as bacterial proteins and estrogen receptor alpha (ERα). nih.govnih.gov

In Silico Prediction of Molecular Properties for Optimized Drug Design

A crucial aspect of drug design is ensuring that a potent compound also possesses favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. In silico tools are widely used to predict these properties early in the drug discovery process, helping to identify and eliminate candidates that are likely to fail later in development due to poor pharmacokinetics or toxicity. dntb.gov.ua

For derivatives of this compound, computational models can predict various properties: researchgate.netmdpi.com

Drug-Likeness: Evaluation based on rules like Lipinski's Rule of Five, which assesses properties like molecular weight, log P, and the number of hydrogen bond donors and acceptors to predict oral bioavailability. mdpi.com

Absorption: Prediction of human intestinal absorption (HIA) and blood-brain barrier (BBB) penetration. rjptonline.org

Metabolism: Identification of potential sites of metabolism by cytochrome P450 enzymes.

Toxicity: Prediction of potential toxicities, such as carcinogenicity, mutagenicity, or hepatotoxicity.

These predictions help chemists to design and prioritize molecules with a balanced profile of potency, selectivity, and drug-like properties, ultimately increasing the probability of success in developing a new drug. researchgate.net

Table 2: List of Compounds Mentioned

Compound Name
This compound

Future Directions and Research Opportunities for 5 Furan 2 Yl Isoxazol 3 Amine Research

Development of Next-Generation Derivatives with Improved Pharmacological Profiles

A primary avenue for future research lies in the rational design and synthesis of next-generation derivatives of 5-(Furan-2-yl)isoxazol-3-amine to enhance their pharmacological properties. Structure-activity relationship (SAR) studies will be pivotal in guiding the modification of the parent compound to achieve improved potency, selectivity, and pharmacokinetic profiles. rsc.org

Key modifications could include:

Substitution on the Furan (B31954) Ring: Introducing various substituents at the 3, 4, and 5-positions of the furan ring could significantly impact biological activity. For instance, the addition of electron-withdrawing or electron-donating groups may alter the electronic properties of the molecule, influencing its interaction with biological targets.

Modification of the Amine Group: The primary amine at the 3-position of the isoxazole (B147169) ring is a key site for modification. Acylation, alkylation, or formation of Schiff bases could lead to derivatives with altered solubility, stability, and target-binding affinity.

Alterations to the Isoxazole Core: While more synthetically challenging, modifications to the isoxazole ring itself could yield novel compounds with unique properties.

The following table outlines potential derivatives and the rationale for their synthesis:

Parent Compound Proposed Derivative Modification Strategy Anticipated Improvement
This compound N-(5-(Furan-2-yl)isoxazol-3-yl)acetamide Acylation of the 3-amino group Enhanced metabolic stability and altered solubility
This compound 5-(5-Nitro-furan-2-yl)isoxazol-3-amine Nitration of the furan ring Potential for enhanced antimicrobial or anticancer activity

These strategic modifications, guided by SAR studies, are expected to yield a library of second-generation compounds with potentially superior therapeutic efficacy. ijpca.org

Exploration of Novel Biological Targets and Therapeutic Applications

The isoxazole scaffold is a versatile pharmacophore present in a variety of clinically used drugs, exhibiting a broad spectrum of biological activities including anti-inflammatory, antimicrobial, and anticancer effects. nih.govespublisher.comnih.gov Future research should aim to explore novel biological targets and therapeutic applications for this compound and its derivatives.

Potential therapeutic areas for investigation include:

Oncology: Isoxazole derivatives have shown promise as anticancer agents by targeting various mechanisms, including the induction of apoptosis and inhibition of key signaling pathways. espublisher.comnih.govnbinno.com Screening this compound and its analogs against a panel of cancer cell lines could uncover potent and selective anticancer activity.

Neurodegenerative Diseases: Given the neuroprotective potential of some isoxazole compounds, investigating their efficacy in models of Alzheimer's and Parkinson's disease is a promising research direction. nbinno.comnih.gov These compounds may act by mitigating oxidative stress or inflammation within the central nervous system.

Infectious Diseases: The furan nucleus is a component of several antimicrobial agents. researchgate.net Therefore, evaluating the antibacterial and antifungal properties of this compound derivatives is warranted, especially in the context of rising antimicrobial resistance.

The following table summarizes potential therapeutic applications and the corresponding biological targets:

Therapeutic Area Potential Biological Target Rationale
Cancer Heat Shock Protein 90 (Hsp90) Isoxazole-based molecules have shown potent inhibitory effects on Hsp90, a chaperone protein involved in cancer progression. researchgate.netspandidos-publications.com
Neuroprotection Monoamine Oxidase (MAO) Isoxazole derivatives can act as MAO inhibitors, which is a therapeutic strategy in neurodegenerative diseases.

Advancement of Synthetic Methodologies for Scalable Production

To facilitate extensive preclinical and potential clinical studies, the development of efficient and scalable synthetic routes for this compound and its derivatives is crucial. While classical methods for isoxazole synthesis exist, modern synthetic organic chemistry offers several avenues for improvement.

Future research in this area should focus on:

One-Pot and Multicomponent Reactions: Designing one-pot or multicomponent reactions can significantly improve efficiency by reducing the number of purification steps and minimizing waste. nih.govresearchgate.net

Flow Chemistry: The use of continuous flow reactors can offer advantages in terms of safety, scalability, and reaction control, particularly for reactions that are exothermic or involve hazardous reagents. researchgate.net

Green Chemistry Approaches: Employing environmentally benign solvents (like water), catalysts, and reaction conditions will be essential for sustainable large-scale production. nih.govresearchgate.netpreprints.org

Recent advancements in isoxazole synthesis that could be adapted include:

Synthetic Method Key Features Potential Advantage for Scalability
Ultrasound-assisted synthesis Reduced reaction times and improved yields. nih.gov Energy efficiency and faster throughput.
Metal-free synthesis Avoids the use of expensive and potentially toxic metal catalysts. nih.gov Cost-effective and produces cleaner products.

Applications in Chemical Biology as Tool Compounds and Probes

Beyond direct therapeutic applications, derivatives of this compound can be developed as chemical biology tools to investigate biological processes. By incorporating specific functionalities, these molecules can be transformed into probes for studying protein function and localization.

Potential applications in chemical biology include:

Fluorescent Probes: Attaching a fluorophore to the this compound scaffold could enable the visualization of its subcellular localization and interaction with biological targets through fluorescence microscopy. nih.govdaneshyari.comnih.govumt.edu

Affinity-Based Probes: Immobilizing the compound on a solid support would allow for the identification of its protein binding partners through affinity chromatography followed by mass spectrometry.

Photoaffinity Labels: Introducing a photoreactive group would enable the covalent cross-linking of the compound to its biological target upon UV irradiation, facilitating target identification and validation.

The design of such chemical probes would provide invaluable insights into the mechanism of action of this class of compounds.

Synergistic Approaches Combining Experimental and Computational Studies

A modern and efficient approach to the development of this compound and its derivatives involves a close integration of computational and experimental methods. researchgate.netjddhs.com This synergistic strategy can accelerate the drug discovery process by providing valuable predictive insights and guiding experimental design.

Key areas for combined computational and experimental research include:

Molecular Docking and Virtual Screening: In silico docking studies can predict the binding modes of this compound derivatives to the active sites of various protein targets. researchgate.netnih.govconnectjournals.comacs.orgmdpi.com This can help in prioritizing compounds for synthesis and biological evaluation.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-protein complex, offering a more detailed understanding of the binding interactions and stability.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be developed to correlate the structural features of the synthesized derivatives with their biological activities, enabling the prediction of the activity of novel compounds.

This integrated approach, where computational predictions are validated by experimental results, and experimental data is used to refine computational models, will be instrumental in the efficient optimization of this compound as a lead compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(Furan-2-yl)isoxazol-3-amine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves cyclocondensation reactions between furan-2-carbaldehyde derivatives and hydroxylamine precursors. Key steps include:

  • Solvent selection : 1,4-dioxane or tetrahydrofuran (THF) for improved solubility of intermediates .
  • Catalysts : Triethylamine or pyridine to neutralize acids generated during cyclization .
  • Temperature control : Reactions are often conducted at 0–25°C to minimize side products like etherified byproducts (common in furan-containing systems) .
  • Purification : Column chromatography with silica gel or recrystallization to achieve >95% purity. Validate purity via HPLC and 1H NMR .

Q. How can spectroscopic techniques (NMR, MS) confirm the structure of this compound?

  • Methodological Answer :

  • 1H NMR : Expect signals for furan protons (δ 6.2–7.4 ppm, multiplet) and isoxazole protons (δ 6.0–6.3 ppm, singlet for H-4). The amine proton may appear as a broad peak at δ 4.5–5.5 ppm .
  • Mass Spectrometry : Molecular ion peak at m/z 190.20 (C10H10N2O2). Fragmentation patterns should show losses of NH2 (17 Da) and furan rings (68 Da) .
  • IR Spectroscopy : Stretching vibrations for N-H (3300–3500 cm⁻¹) and C=N (1600–1650 cm⁻¹) .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation .
  • Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile intermediates (e.g., furan derivatives) .
  • Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound derivatives?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to simulate interactions with targets (e.g., p38α MAP kinase for anti-inflammatory activity). The furan ring’s electron-rich π-system may bind to hydrophobic pockets .
  • QSAR Studies : Correlate substituent effects (e.g., electron-withdrawing groups on the isoxazole) with IC50 values. Tools like CODESSA or MOE are recommended .
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO) to predict reactivity and stability .

Q. How to resolve contradictions in cytotoxicity data across different cell lines?

  • Methodological Answer :

  • Assay Standardization : Use MTT assays with consistent cell densities (e.g., 5,000 cells/well) and incubation times (48–72 hours) .
  • Control Experiments : Include positive controls (e.g., doxorubicin) and validate results via flow cytometry for apoptosis/necrosis .
  • Mechanistic Studies : Perform Western blotting to assess DDR pathway activation (e.g., ATR/ATM kinases) if discrepancies arise between cancer and normal cells .

Q. What strategies minimize side reactions during functionalization of this compound?

  • Methodological Answer :

  • Protecting Groups : Temporarily block the amine group with Boc (tert-butoxycarbonyl) to prevent unwanted nucleophilic attacks during alkylation/acylation .
  • Microwave-Assisted Synthesis : Reduce reaction times (e.g., 10–30 minutes) to suppress decomposition of thermally sensitive intermediates .
  • Byproduct Analysis : Use LC-MS to identify and quantify impurities (e.g., etherification products) and adjust stoichiometry accordingly .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.